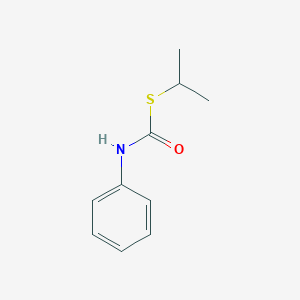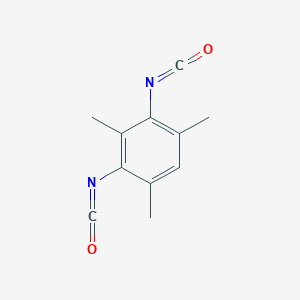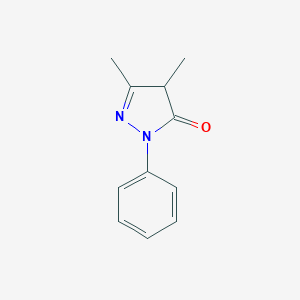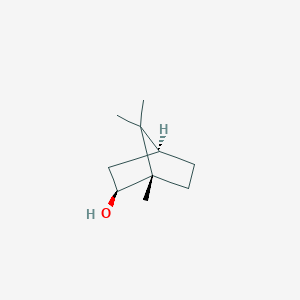![molecular formula C12H17N3O4 B098164 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate CAS No. 19351-36-1](/img/structure/B98164.png)
2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate, also known as QX-314, is a membrane-impermeable lidocaine derivative that has been widely used in scientific research to study the function of voltage-gated sodium channels. It is a quaternary ammonium compound that cannot cross the cell membrane, making it an ideal tool for studying the role of sodium channels in neuronal function.
作用機序
2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate works by selectively blocking voltage-gated sodium channels in nociceptive neurons, which are responsible for transmitting pain signals to the brain. Unlike lidocaine, which can cross the cell membrane and affect all sodium channels, 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate is unable to cross the cell membrane and therefore only affects the channels on the surface of the cell.
生化学的および生理学的効果
2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate has been shown to effectively block pain signaling in animal models, without affecting other sensory modalities such as touch or temperature. It has also been shown to have a longer duration of action compared to lidocaine, making it a promising candidate for the development of new pain therapies.
実験室実験の利点と制限
One of the main advantages of 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate is its selectivity for nociceptive neurons, which allows for the study of pain signaling without affecting other sensory modalities. However, its inability to cross the cell membrane limits its use in certain experimental settings, and its high cost can also be a limiting factor.
将来の方向性
There are several potential future directions for the use of 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate in scientific research. One area of focus is the development of new pain therapies that utilize 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate or similar compounds to selectively block pain signaling. Another area of research is the study of the role of sodium channels in other physiological processes, such as muscle contraction and cardiac function. Additionally, there is ongoing research into the development of new compounds that can selectively block other types of ion channels, such as potassium channels, which could have important implications for the treatment of a variety of diseases.
合成法
The synthesis of 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate involves the reaction of lidocaine with chloroacetyl chloride, followed by treatment with sodium azide to form the azido derivative. The azido derivative is then reacted with ethylenediamine to form the final product, 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate.
科学的研究の応用
2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate has been used in a variety of scientific research applications, including the study of pain signaling, the role of sodium channels in neuronal function, and the development of new pain therapies. 2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate has been shown to selectively block voltage-gated sodium channels in nociceptive neurons, which are responsible for transmitting pain signals to the brain.
特性
CAS番号 |
19351-36-1 |
|---|---|
製品名 |
2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate |
分子式 |
C12H17N3O4 |
分子量 |
267.28 g/mol |
IUPAC名 |
2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate |
InChI |
InChI=1S/C12H17N3O4/c13-11(16)18-8-6-15(7-9-19-12(14)17)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,16)(H2,14,17) |
InChIキー |
ZMKIXJQHDMCXRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N |
正規SMILES |
C1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



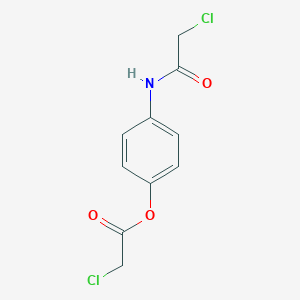
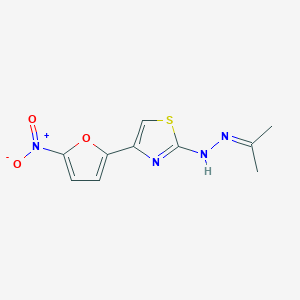
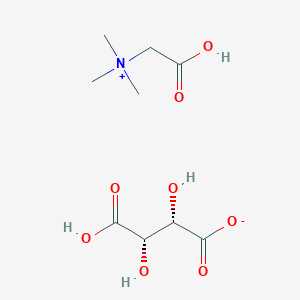
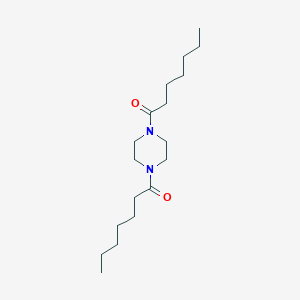
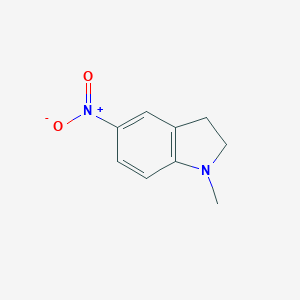
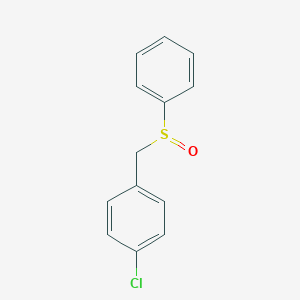
![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
